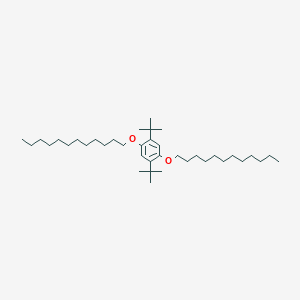
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is an organic compound with a complex structure, characterized by the presence of tert-butyl groups and dodecyloxy chains attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene typically involves the alkylation of a benzene derivative. The process begins with the preparation of 1,4-dihydroxy-2,5-di-tert-butylbenzene, which is then subjected to etherification with dodecyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学研究应用
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems due to its stability and lipophilicity.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and long dodecyloxy chains contribute to its ability to interact with hydrophobic regions of proteins and cell membranes, influencing their function and stability.
相似化合物的比较
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of dodecyloxy chains.
2,5-Di-tert-butyl-1,4-benzoquinone: An oxidized form with quinone functionality.
1,4-Di-tert-butylbenzene: Lacks the dodecyloxy chains, making it less lipophilic.
Uniqueness
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is unique due to its long dodecyloxy chains, which impart significant lipophilicity and stability. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
属性
CAS 编号 |
70544-43-3 |
|---|---|
分子式 |
C38H70O2 |
分子量 |
559.0 g/mol |
IUPAC 名称 |
1,4-ditert-butyl-2,5-didodecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-9-11-13-15-17-19-21-23-25-27-29-39-35-31-34(38(6,7)8)36(32-33(35)37(3,4)5)40-30-28-26-24-22-20-18-16-14-12-10-2/h31-32H,9-30H2,1-8H3 |
InChI 键 |
UTDPKYNOBNAZMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCCCCCCCCCC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


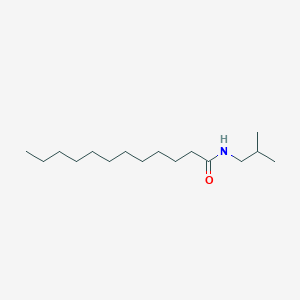

![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
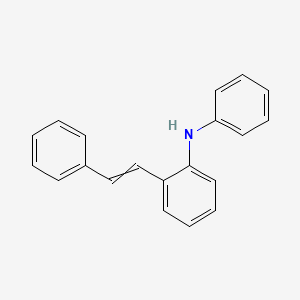
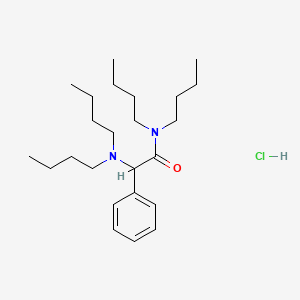
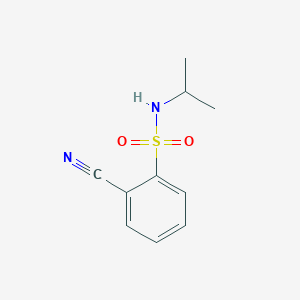
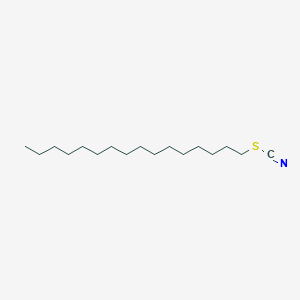
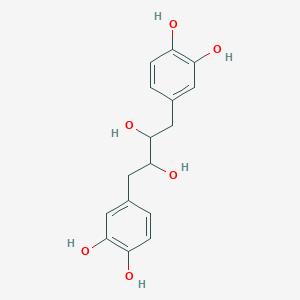
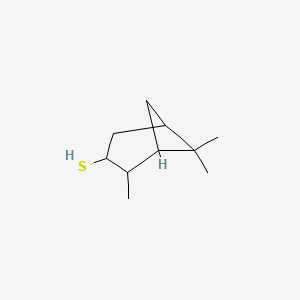
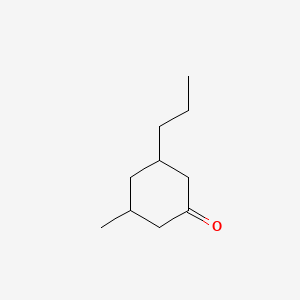
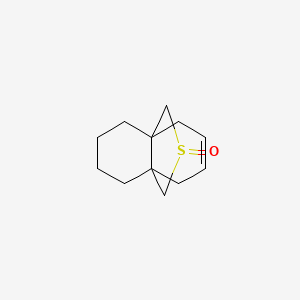

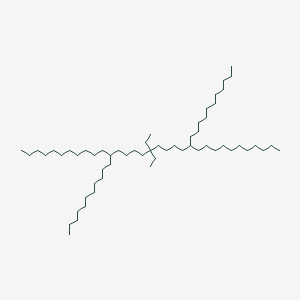
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
